molecular formula C14H15BrN2O2 B2877284 6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione CAS No. 376625-66-0

6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2877284
CAS No.: 376625-66-0
M. Wt: 323.19
InChI Key: ZRNVIHGRMZKKIT-UHFFFAOYSA-N
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Description

6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzoic acid and cyclohexylamine.

    Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction. This can be achieved by reacting 2-aminobenzoic acid with formamide under acidic conditions to form quinazoline-2,4-dione.

    Bromination: The bromination of the quinazoline core is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Cyclohexyl Substitution:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the compound, potentially without the bromine atom.

    Substitution: New compounds with different substituents replacing the bromine atom.

Scientific Research Applications

6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in biological pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-cyclohexylquinazoline-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of bromine.

    6-fluoro-3-cyclohexylquinazoline-2,4(1H,3H)-dione: Similar structure but with a fluorine atom instead of bromine.

    3-cyclohexylquinazoline-2,4(1H,3H)-dione: Lacks the halogen substituent.

Uniqueness

6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s properties compared to its analogs.

Properties

IUPAC Name

6-bromo-3-cyclohexyl-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNVIHGRMZKKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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